Ethyl 6-(methylamino)pyridazine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate involves a series of chemical reactions. The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate is then reacted directly without purification to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound has been characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound is involved in a series of reactions that lead to the formation of various products .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.19 . It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 6-(methylamino)pyridazine-3-carboxylate and its derivatives have been extensively utilized in the synthesis of various heterocyclic compounds. Research by Farag et al. (2008) and Kheder et al. (2009) demonstrated its use in synthesizing pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals due to their structural complexity and biological activity (Farag et al., 2008; Kheder et al., 2009).
Herbicidal Activities
Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds exhibited significant herbicidal activities, highlighting the potential of this compound derivatives in the development of agricultural chemicals (Xu et al., 2008).
Antimicrobial Evaluation
The synthesis of various heterocyclic compounds using this compound derivatives has also been explored for their antimicrobial properties. The research conducted by Gad-Elkareem et al. (2011) and Al-Kamali et al. (2014) involved the synthesis of novel thieno[2,3-c]pyridazine derivatives and other fused thieno[2,3-c]pyridazines with potential antimicrobial activities. These studies underscore the importance of such compounds in medicinal chemistry and drug development (Gad-Elkareem et al., 2011; Al-Kamali et al., 2014).
Chemical Transformations
The chemical versatility of this compound derivatives is further evidenced by their use in complex chemical transformations. The study by Hanzlowsky et al. (2003) illustrated the regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate, showcasing the intricate chemical reactions and transformations that these compounds can undergo, further expanding their utility in chemical synthesis (Hanzlowsky et al., 2003).
Safety and Hazards
The safety information available indicates that Ethyl 6-(methylamino)pyridazine-3-carboxylate is associated with certain hazards. The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 6-(methylamino)pyridazine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-5-7(9-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXPNIOOHRVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254463 | |
Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365413-16-7 | |
Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365413-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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